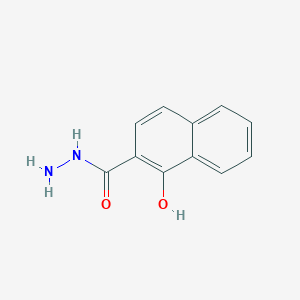

1-Hydroxy-2-naphthohydrazide

Übersicht

Beschreibung

1-Hydroxy-2-naphthohydrazide is a chemical compound with the CAS Number: 7732-44-7 and a molecular weight of 202.21 . It is a solid at room temperature .

Molecular Structure Analysis

The linear formula of 1-Hydroxy-2-naphthohydrazide is C11 H10 N2 O2 . The molecular weight is 202.21 .Physical And Chemical Properties Analysis

1-Hydroxy-2-naphthohydrazide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemosensors

1-Hydroxy-2-naphthohydrazide has been used in the development of chemosensors . Specifically, it has been used to create chemosensors IF-1 and IF-2, which have shown selective sensing of CN− ions . The chemosensory potential is attributed to the deprotonation of the labile Schiff base center by CN− ions, resulting in a color change from colorless to yellow . The binding constant value of IF-2 with CN− ions is 4.77 × 10^4 M^−1 with a low detection limit (8.2 μM) .

Anti-Tumor Research

1-Hydroxy-2-naphthohydrazide has been studied for its anti-tumor properties . It is believed to exert its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis.

Anti-Inflammatory Research

This compound has also been investigated for its anti-inflammatory properties . It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In one study, a novel naphthol derivative, Methyl-1-hydroxy-2-naphthoate, was found to inhibit the lipopolysaccharide-induced inflammatory response in murine macrophages via suppression of NF-κB and MAPKs signaling pathways activation .

Anti-Microbial Research

1-Hydroxy-2-naphthohydrazide has shown potential in antimicrobial research . It has been shown to possess antimicrobial properties, including antibacterial, antitubercular, and antifungal activities .

Synthesis of Hydrazone Derivatives

1-Hydroxy-2-naphthohydrazide has been used in the synthesis of hydrazone derivatives . These derivatives are achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .

Chemical Research

1-Hydroxy-2-naphthohydrazide is used in chemical research . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product .

Reaction Monitoring

1-Hydroxy-2-naphthohydrazide has been used in reaction monitoring using a chemometric approach . This involves the synthesis of hydrazones, quinazolines, and Schiff bases . The reaction profiles and reaction times are followed by ex situ powder X-ray diffraction and IR-ATR methods . The chemometric analysis of these data using principal component analysis provides an insight into the reaction profiles and reaction times .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMGHGFBIFFSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324958 | |

| Record name | 1-hydroxy-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-2-naphthohydrazide | |

CAS RN |

7732-44-7 | |

| Record name | 7732-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

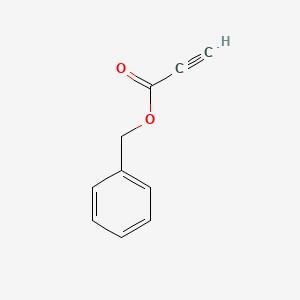

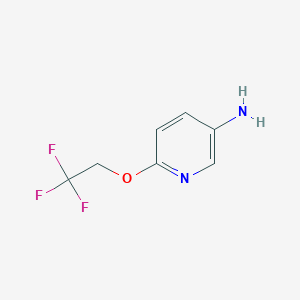

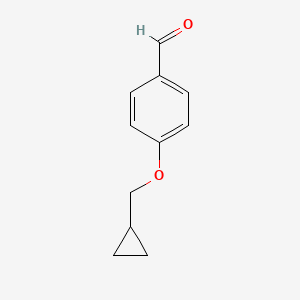

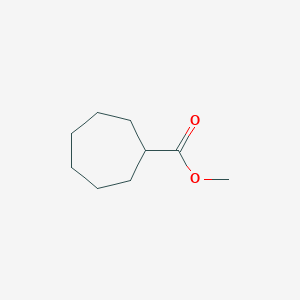

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.